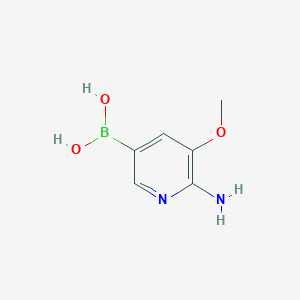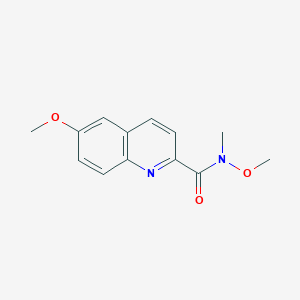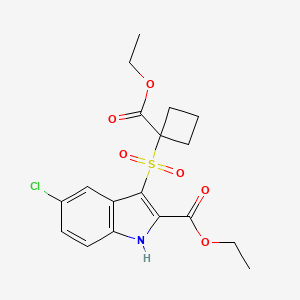
(6-Amino-5-methoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-5-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-methoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and scalability of the process . These methods allow for the precise control of reaction parameters, leading to consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-5-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(6-Amino-5-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Amino-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In Chan-Lam coupling, the boronic acid undergoes oxidative addition to the copper catalyst, followed by reductive elimination to form the carbon-heteroatom bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the amino group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group.
6-Amino-5-methoxypyridine-3-boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(6-Amino-5-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H9BN2O3 |
|---|---|
Molekulargewicht |
167.96 g/mol |
IUPAC-Name |
(6-amino-5-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3,(H2,8,9) |
InChI-Schlüssel |
AQWNUXXOORESKN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)


